Codeine sulphate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Codeine sulphate is an opioid analgesic used to treat mild to moderately severe pain. It is derived from the opium poppy, Papaver somniferum, and is a prodrug of morphine. This compound is commonly used in medical settings for its pain-relieving and cough-suppressing properties .

准备方法

Synthetic Routes and Reaction Conditions

Codeine sulphate can be synthesized from morphine through methylation. The process involves the reaction of morphine with methyl iodide in the presence of a base, such as potassium carbonate, to produce codeine . The reaction conditions typically require a controlled environment to ensure the purity and yield of the product.

Industrial Production Methods

Industrial production of codeine sulfate often involves the extraction of codeine from opium poppy plants, followed by purification and conversion to the sulfate form. The extraction process includes several steps such as solvent extraction, crystallization, and filtration to obtain high-purity codeine .

化学反应分析

Oxidation Reactions

Codeine sulfate undergoes oxidation under specific conditions, yielding hydroxylated derivatives. Key findings include:

-

Nitric Acid Treatment :

Nitration of 6-O-acetylcodeine (a codeine derivative) yields 1-nitrocodeine, which is reducible to 1-aminocodeine using stannous chloride/HCl .

Methylation and Demethylation

The methyl group at position 3 is central to codeine’s reactivity:

-

Demethylation to Morphine :

Cytochrome P450 2D6 mediates O-demethylation, converting ~5–10% of codeine to morphine in vivo .

Coordination Chemistry

Codeine sulfate forms stable complexes with transition metals:

-

Fe(III) Complexation :

Reaction with FeCl₃ in acetonitrile produces [Fe(C₁₈H₁₉NO₃)]Cl₂ , characterized by:

Acid-Base Reactions

The sulfate moiety confers acidic properties:

-

Neutralization with Bases :

Codeine sulfate reacts as a Brønsted acid, neutralizing bases (e.g., NaOH) exothermically. The resulting solutions have pH < 7.0 .

Metabolic Transformations

In vivo, codeine undergoes enzymatic modifications:

text| Metabolic Pathway | Enzyme Involved | Major Metabolites | Bioactivity | |-------------------------|---------------------|---------------------------|---------------------------| | Glucuronidation (70–80%)| UGT2B7/2B4 | Codeine-6-glucuronide | Unknown | | *O*-Demethylation (5–10%)| CYP2D6 | Morphine | Analgesic | | *N*-Demethylation (10%) | CYP3A4 | Norcodeine | Non-analgesic |

Derivatization for Synthetic Analogues

Codeine serves as a precursor for novel opioids:

-

Palladium-Catalyzed Coupling :

Stille-type coupling with (α-ethoxyvinyl)tributyltin yields 1-vinylcodeine (85% yield) . -

Halogenation :

1-Iodocodeine is synthesized using NaI and chloramine T, followed by O-demethylation with BBr₃ to produce 1-iodomorphine .

Stability Under Thermal/Photolytic Conditions

科学研究应用

Pharmacological Properties

Analgesic Effects:

Codeine sulfate is primarily indicated for the relief of mild to moderately severe pain. It acts as an agonist at mu-opioid receptors, leading to a decrease in pain perception by inhibiting the transmission of pain signals in the central nervous system. The drug's effectiveness in managing chronic pain conditions, such as cancer-related pain, has been well-documented .

Antitussive Properties:

In addition to its analgesic effects, codeine sulfate is used as a cough suppressant. It is often combined with other medications in syrup formulations for treating coughs in adults. The mechanism involves reducing the urge to cough by acting on the cough center in the brain .

Clinical Applications

Pain Management:

- Chronic Pain: Codeine sulfate is frequently prescribed for patients suffering from chronic conditions like arthritis or cancer. Studies have shown that it can significantly improve quality of life by alleviating persistent pain .

- Postoperative Pain: It is also utilized for postoperative pain relief, often in combination with non-opioid analgesics to enhance efficacy while minimizing opioid use .

Cough Relief:

- Codeine sulfate is effective in treating dry coughs associated with respiratory infections and other conditions. Its use in pediatric populations has been controversial due to potential side effects; however, it remains a common choice for adults .

Analytical Methods

Recent advancements have enhanced the detection and quantification of codeine sulfate in various biological matrices. Several analytical techniques include:

| Method | Description | Limit of Detection (LOD) |

|---|---|---|

| Capillary Electrophoresis | Utilizes electric fields to separate codeine from other compounds in samples like breath condensate. | 30 ng/mL |

| Electrochemical Detection | Employs sensors to detect codeine levels with high sensitivity using aptamer-based methods. | 3 pM |

| Mass Spectrometry (MS) | Coupled with chromatography for precise identification and quantification of codeine in complex samples like hair. | 0.002 ng/mg |

These methods have improved the ability to monitor therapeutic levels and detect misuse or abuse of codeine sulfate in clinical settings .

Case Studies

-

Chronic Pain Management:

A study involving patients with chronic cancer pain demonstrated that codeine sulfate significantly reduced pain scores compared to placebo. Patients reported improved functionality and quality of life measures over a six-week period . -

Cough Suppression:

In a clinical trial assessing the efficacy of codeine-containing syrups for cough relief, participants showed a marked decrease in cough frequency and severity within 24 hours of administration, highlighting its rapid onset of action .

作用机制

Codeine sulphate exerts its effects primarily through the activation of mu-opioid receptors in the central nervous system. Upon administration, codeine is metabolized to morphine, which then binds to these receptors, leading to analgesic and antitussive effects. The activation of mu-opioid receptors inhibits the release of neurotransmitters involved in pain transmission, thereby reducing the perception of pain .

相似化合物的比较

Similar Compounds

Morphine: A more potent opioid analgesic with a higher risk of addiction.

Tramadol: A synthetic opioid with a dual mechanism of action, involving both opioid receptor activation and inhibition of serotonin and norepinephrine reuptake.

Hydrocodone: Another opioid analgesic with similar uses but higher potency

Uniqueness

Codeine sulphate is unique in its relatively mild potency compared to other opioids, making it suitable for treating mild to moderate pain. Its lower risk of addiction and side effects compared to stronger opioids like morphine and hydrocodone makes it a preferred choice in many clinical settings .

属性

CAS 编号 |

1420-53-7 |

|---|---|

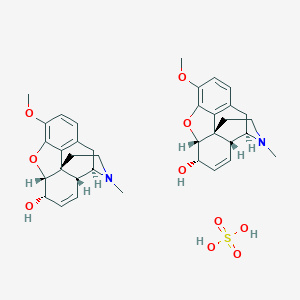

分子式 |

C18H23NO7S |

分子量 |

397.4 g/mol |

IUPAC 名称 |

(4R,4aR,7S,7aR,12bS)-9-methoxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ol;sulfuric acid |

InChI |

InChI=1S/C18H21NO3.H2O4S/c1-19-8-7-18-11-4-5-13(20)17(18)22-16-14(21-2)6-3-10(15(16)18)9-12(11)19;1-5(2,3)4/h3-6,11-13,17,20H,7-9H2,1-2H3;(H2,1,2,3,4)/t11-,12+,13-,17-,18-;/m0./s1 |

InChI 键 |

REJWPZYIFAQSIK-FFHNEAJVSA-N |

SMILES |

CN1CCC23C4C1CC5=C2C(=C(C=C5)OC)OC3C(C=C4)O.CN1CCC23C4C1CC5=C2C(=C(C=C5)OC)OC3C(C=C4)O.OS(=O)(=O)O |

手性 SMILES |

CN1CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)OC)O[C@H]3[C@H](C=C4)O.OS(=O)(=O)O |

规范 SMILES |

CN1CCC23C4C1CC5=C2C(=C(C=C5)OC)OC3C(C=C4)O.OS(=O)(=O)O |

Key on ui other cas no. |

1420-53-7 |

Pictograms |

Acute Toxic; Irritant; Health Hazard |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。